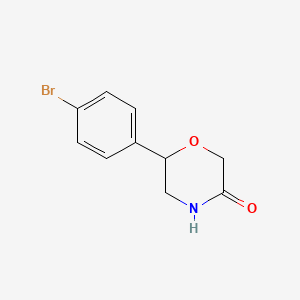

6-(4-Bromophenyl)morpholin-3-one

説明

Significance of Morpholinone Scaffolds in Advanced Organic Synthesis

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of bioactive molecules and approved drugs. researchgate.netresearchgate.netnih.gov Its presence often confers favorable physicochemical and metabolic properties. researchgate.netresearchgate.net The morpholinone scaffold, a derivative of morpholine containing a ketone group, is a versatile building block in organic synthesis, allowing for the construction of diverse and complex molecular architectures. jchemrev.comacs.org

The synthesis of morpholine and its derivatives is a well-studied area of chemistry, with numerous methods available for their preparation. researchgate.netnih.gov These methods often involve intramolecular or intermolecular cyclization reactions. researchgate.net The ability to readily synthesize and modify the morpholinone core makes it an attractive starting point for the development of new compounds with potential therapeutic applications. researchgate.netjchemrev.com For instance, morpholin-3-one (B89469) fused quinazoline (B50416) derivatives have been designed and synthesized as potential EGFR tyrosine kinase inhibitors for anti-cancer therapy. nih.gov

Overview of Bromophenyl Moieties in Reaction Chemistry

The bromophenyl group is a common functional group in organic chemistry that consists of a phenyl ring substituted with one or more bromine atoms. The presence of the bromine atom significantly influences the reactivity of the aromatic ring. Bromine is an electron-withdrawing group, which can deactivate the ring towards electrophilic substitution reactions. However, it is also a good leaving group, making the bromophenyl moiety a key participant in a variety of cross-coupling reactions.

One of the most important reactions involving bromophenyl groups is the Suzuki-Miyaura cross-coupling reaction. mdpi.comnih.govresearchgate.net This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling the bromophenyl compound with an organoboron compound. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and materials. The reactivity of the bromophenyl group in Suzuki-Miyaura reactions can be influenced by the electronic properties of other substituents on the ring. mdpi.com

Current Research Perspectives on 6-(4-Bromophenyl)morpholin-3-one

Current research on this compound is primarily focused on its use as a synthetic intermediate in the preparation of more complex molecules. Its bifunctional nature, possessing both a reactive bromophenyl group and a modifiable morpholinone scaffold, makes it a versatile tool for synthetic chemists.

For example, the bromophenyl moiety can be utilized in cross-coupling reactions to introduce new substituents and build molecular complexity. nih.govresearchgate.net The morpholinone ring, on the other hand, can be further functionalized or used as a core structure for the development of new bioactive compounds. While specific research applications for this compound itself are not extensively documented in publicly available literature, its structural components are present in various compounds with reported biological activities. For instance, compounds containing a 4-bromophenyl group have been investigated for their potential as enzyme inhibitors. mdpi.com Similarly, the morpholinone scaffold is a key feature in a number of compounds with demonstrated therapeutic potential. nih.govontosight.ai

Future research on this compound is likely to explore its potential in the synthesis of novel compounds for drug discovery and materials science. The ability to leverage the distinct reactivity of both the bromophenyl group and the morpholinone scaffold will continue to drive its utility in contemporary chemical research.

特性

分子式 |

C10H10BrNO2 |

|---|---|

分子量 |

256.10 g/mol |

IUPAC名 |

6-(4-bromophenyl)morpholin-3-one |

InChI |

InChI=1S/C10H10BrNO2/c11-8-3-1-7(2-4-8)9-5-12-10(13)6-14-9/h1-4,9H,5-6H2,(H,12,13) |

InChIキー |

DUHQTJUGJSNMEI-UHFFFAOYSA-N |

正規SMILES |

C1C(OCC(=O)N1)C2=CC=C(C=C2)Br |

製品の起源 |

United States |

Advanced Reaction Mechanism Investigations of 6 4 Bromophenyl Morpholin 3 One and Its Precursors

Elucidation of Specific Reaction Pathways

The most probable synthetic route to 6-(4-bromophenyl)morpholin-3-one involves a two-step process commencing with the N-acylation of 2-amino-1-(4-bromophenyl)ethanol with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis.

Step 1: N-Acylation

The initial step is the chemoselective acylation of the amino group of 2-amino-1-(4-bromophenyl)ethanol with chloroacetyl chloride. The amine is a more potent nucleophile than the hydroxyl group, leading to the preferential formation of the amide bond. researchgate.netsphinxsai.com This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. sphinxsai.com

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the chloride ion yields the N-(2-(4-bromophenyl)-2-hydroxyethyl)-2-chloroacetamide intermediate.

Step 2: Intramolecular Cyclization

The second step is an intramolecular SN2 reaction, specifically a Williamson ether synthesis, to form the morpholin-3-one (B89469) ring. researchgate.net The hydroxyl group, deprotonated by a base, acts as a nucleophile and attacks the carbon atom bearing the chlorine, displacing the chloride ion and closing the six-membered ring.

Precursor 1: 2-Amino-1-(4-bromophenyl)ethanol nih.govsigmaaldrich.com

Precursor 2: Chloroacetyl chloride

Intermediate: N-(2-(4-bromophenyl)-2-hydroxyethyl)-2-chloroacetamide

Product: this compound

Alternative, though less common, pathways could involve the reaction of a pre-formed morpholin-3-one scaffold with a brominating agent or the use of other coupling strategies to introduce the 4-bromophenyl group. However, the convergent synthesis described above is generally more efficient for this class of compounds.

Kinetic Studies and Mechanistic Interpretations

The initial N-acylation step is typically a fast reaction, especially with a reactive acylating agent like chloroacetyl chloride. The rate of this step would be expected to follow second-order kinetics, being first order in both the amino alcohol and the chloroacetyl chloride.

Rateacylation = k1[2-amino-1-(4-bromophenyl)ethanol][chloroacetyl chloride]

Ratecyclization = k2[N-(2-(4-bromophenyl)-2-hydroxyethyl)-2-chloroacetamide-alkoxide]

The table below presents hypothetical kinetic data to illustrate the expected influence of reactant concentrations on the initial rate of the N-acylation step.

Hypothetical Kinetic Data for N-Acylation

| Experiment | [2-Amino-1-(4-bromophenyl)ethanol] (mol/L) | [Chloroacetyl Chloride] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻³ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻³ |

| 3 | 0.1 | 0.2 | 3.0 x 10⁻³ |

Mechanistically, the choice of solvent can also influence the reaction rates. Aprotic polar solvents are generally preferred for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophilic alkoxide, thus enhancing its reactivity.

Role of Intermediates in Reaction Progression

The presence of both a nucleophilic hydroxyl group and an electrophilic carbon-chlorine bond within the same molecule sets the stage for the intramolecular cyclization. The conformation of this intermediate will play a significant role in the ease of ring closure. The molecule will need to adopt a conformation that brings the reacting centers into close proximity, favoring the formation of the six-membered ring over intermolecular side reactions.

In some related syntheses of morpholinones, the intermediate amide can be isolated and characterized before proceeding with the cyclization step. researchgate.net This allows for purification and can lead to a cleaner final product. However, one-pot procedures where the intermediate is generated and cyclized in situ are also common for their operational simplicity. researchgate.net

Other potential, though less stable, intermediates could include the tetrahedral intermediate formed during the initial acylation. Due to its high energy, this species would not be isolable but is a fundamental component of the reaction pathway.

Transition State Analysis in Key Synthetic Steps

A detailed transition state analysis for the synthesis of this compound would require computational modeling studies, which are not currently available in the literature for this specific molecule. youtube.com However, we can describe the likely nature of the transition states for the key steps.

Transition State of N-Acylation:

The transition state for the initial nucleophilic attack of the amine on chloroacetyl chloride would involve the partial formation of the nitrogen-carbon bond and the partial breaking of the carbonyl double bond. The geometry around the carbonyl carbon would be transitioning from trigonal planar to tetrahedral.

Transition State of Intramolecular Cyclization:

The transition state for the intramolecular SN2 cyclization is of particular interest. It would involve a pentacoordinate carbon atom where the oxygen-carbon bond is partially formed, and the carbon-chlorine bond is partially broken. The geometry would approximate a trigonal bipyramidal arrangement, with the incoming nucleophile (the oxygen) and the leaving group (the chlorine) in apical positions. The energy of this transition state will be influenced by ring strain and the electronic nature of the substituents. The presence of the 4-bromophenyl group may have a modest electronic effect on the reaction.

The table below summarizes the key features of the proposed transition states.

Proposed Transition State Features

| Reaction Step | Key Bonds Forming/Breaking | Geometry at Reactive Center | Key Influencing Factors |

| N-Acylation | N-C (forming), C=O (breaking to C-O⁻) | Trigonal planar -> Tetrahedral | Nucleophilicity of amine, electrophilicity of carbonyl |

| Intramolecular Cyclization | O-C (forming), C-Cl (breaking) | Tetrahedral -> Trigonal bipyramidal | Ring strain, solvent, base strength |

Further computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable for providing quantitative insights into the energies of these transition states and for corroborating the proposed mechanistic pathways. youtube.com

Computational and Theoretical Chemical Studies of 6 4 Bromophenyl Morpholin 3 One

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods, rooted in quantum mechanics, provide insights into bond lengths, bond angles, and the distribution of electrons within a molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. pku.edu.cnnih.gov It has become a popular tool in computational chemistry due to its balance of accuracy and computational cost. nih.gov DFT calculations can be employed to determine the optimized geometry of 6-(4-bromophenyl)morpholin-3-one, providing precise information on bond lengths, bond angles, and dihedral angles.

For instance, a DFT study on morpholinium nitrate (B79036) and nitrite (B80452) has been used to evaluate their chemical, biochemical, and physicochemical properties. nih.gov Similarly, DFT could be used to calculate the molecular electrostatic potential (MESP) of this compound. The MESP is a valuable tool for understanding the charge distribution and predicting sites for electrophilic and nucleophilic attack. In a study of dihydroxyfumaric acid derivatives, MESP maps were used to identify active sites for such attacks. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Hypothetical Value | Significance |

| Total Energy | -X Hartree | Represents the overall stability of the molecule. |

| Dipole Moment | ~Y Debye | Indicates the polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Key Bond Lengths (e.g., C-Br, C=O, C-N) | Specific Ångström values | Provides insight into the bonding characteristics and potential reactivity of different parts of the molecule. |

| Key Bond Angles (e.g., C-N-C, O-C-N) | Specific degree values | Defines the three-dimensional shape of the molecule. |

Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comnumberanalytics.comwikipedia.org The energy and shape of these orbitals are crucial in predicting how a molecule will react. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. For this compound, FMO analysis could predict its susceptibility to nucleophilic or electrophilic attack. For example, the lone pairs on the oxygen and nitrogen atoms are likely to contribute significantly to the HOMO, making these sites potential nucleophilic centers. The carbonyl carbon and the carbon atom attached to the bromine are expected to be electrophilic centers, which would be reflected in the LUMO distribution.

Table 2: Hypothetical FMO Properties of this compound

| Orbital | Hypothetical Energy (eV) | Significance |

| HOMO | -A | Relates to the ionization potential and nucleophilicity. |

| LUMO | -B | Relates to the electron affinity and electrophilicity. |

| HOMO-LUMO Gap | A - B | Indicates the chemical reactivity and kinetic stability. |

Note: The values in this table are hypothetical and would need to be determined through FMO analysis.

Molecular Modeling and Conformational Analysis

The morpholine (B109124) ring typically adopts a chair conformation to minimize steric strain. acs.org In the case of this compound, the bulky bromophenyl group at the C6 position can exist in either an axial or an equatorial position. Computational methods can be used to calculate the energy difference between these two conformers. It is generally observed that large substituents on a cyclohexane (B81311) ring prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. lumenlearning.comopenochem.org A similar preference is expected for the 6-(4-bromophenyl) group in the morpholin-3-one (B89469) ring.

Advanced techniques such as infrared resonant vacuum ultraviolet photoionization mass spectrometry have been used to investigate the conformational stability of morpholine itself, identifying the preferred conformer. acs.org Similar computational approaches could be applied to this compound to determine the most stable conformation and the energy barriers for interconversion between different conformers.

Theoretical Prediction of Reactivity and Selectivity in Chemical Transformations

Theoretical chemistry provides powerful tools to predict the reactivity and selectivity of chemical reactions. By calculating the activation energies and reaction enthalpies, chemists can understand the feasibility and outcome of a transformation.

For this compound, theoretical methods can be used to predict its behavior in various chemical reactions. For example, the lactam functionality contains an amide bond that can be susceptible to hydrolysis under acidic or basic conditions. DFT calculations could model the reaction pathway for this hydrolysis, identifying the transition states and intermediates to determine the reaction mechanism and the energy barrier.

Furthermore, the bromine atom on the phenyl ring opens up possibilities for cross-coupling reactions, such as Suzuki or Heck reactions, which are widely used to form new carbon-carbon bonds. Theoretical calculations can help in understanding the mechanism of these reactions and predicting the regioselectivity and stereoselectivity. Studies on the reactivity of trivalent phosphorus derivatives towards polyhaloalkanes have utilized DFT to successfully predict kinetic and thermodynamic products, demonstrating the power of these theoretical approaches. nih.govresearchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

Intermolecular interactions are the forces that exist between molecules and are responsible for many of the bulk properties of matter, such as boiling point and solubility. For this compound, several types of intermolecular interactions are possible.

The presence of the N-H group in the morpholin-3-one ring allows for hydrogen bonding, where the hydrogen atom can act as a hydrogen bond donor and the carbonyl oxygen can act as a hydrogen bond acceptor. The oxygen atom in the morpholine ring can also participate in hydrogen bonding as an acceptor.

Computational methods can be used to model and quantify these interactions. For example, quantum chemical calculations have been used to study intramolecular hydrogen bonding and π-π stacking interactions in 8-hydroxyquinoline (B1678124) derivatives. nih.gov Similar studies on this compound could provide valuable information on its crystal structure and its interactions with other molecules, such as biological macromolecules. The study of drug-polymer intermolecular interactions has shown that hydrogen bonding and halogen bonding can significantly impact the properties of amorphous solid dispersions. nih.gov

Chemical Transformations and Derivatization Strategies of 6 4 Bromophenyl Morpholin 3 One

Functionalization of the Bromophenyl Unit via Cross-Coupling Reactions

The presence of a bromine atom on the phenyl ring at position 4 makes 6-(4-bromophenyl)morpholin-3-one an ideal substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a highly effective method for the derivatization of aryl halides. acs.orgnih.gov This palladium-catalyzed reaction couples an organoboron species, typically a boronic acid or ester, with an organohalide. acs.orglibretexts.org For this compound, the carbon-bromine bond serves as the electrophilic site for the catalytic cycle.

The general mechanism involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromine bond of the morpholinone substrate, forming a Pd(II) intermediate. nih.govlibretexts.org

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. nih.gov

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst. nih.gov

While direct studies on this compound are not extensively published, research on analogous structures like 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) provides a reliable model for these transformations. mdpi.com Typical conditions for such Suzuki-Miyaura reactions are outlined in the table below.

| Catalyst | Base | Solvent | Temperature | Outcome |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Reflux | Good yields for coupling with various aryl/heteroaryl boronic acids. mdpi.com |

| Pd(OAc)₂ / Ligand | Cs₂CO₃ | Toluene/H₂O | 80-110 °C | Common conditions for aryl bromide coupling. |

| Palladacycles | K₂CO₃ | Water | 100 °C | Environmentally friendly conditions for aryl halide coupling. libretexts.org |

This table presents typical conditions for Suzuki-Miyaura reactions on similar aryl bromides.

Other aryl-halide coupling methodologies, such as Stille (using organotin reagents), Negishi (using organozinc reagents), and Heck (using alkenes) couplings, are also theoretically applicable for functionalizing the bromophenyl moiety, each offering different scopes and functional group tolerances. nih.govlibretexts.org

The Suzuki-Miyaura reaction allows for the introduction of a wide array of substituents in place of the bromine atom, significantly expanding the chemical diversity of the resulting molecules. By selecting the appropriate boronic acid, various aryl and heteroaryl groups can be installed.

Studies on similar substrates have shown successful coupling with:

Electron-rich aryl boronic acids: Phenylboronic acids bearing electron-donating groups (e.g., methoxy, methyl) generally react efficiently to produce biaryl derivatives. mdpi.com

Electron-poor aryl boronic acids: Those with electron-withdrawing groups (e.g., nitro, trifluoromethyl) can also be coupled, although reaction rates may be affected. mdpi.com

Heteroaryl boronic acids: Heterocyclic groups such as pyridinyl, furanyl, and thiophenyl can be introduced, yielding heteroaromatic derivatives. This is particularly relevant for creating compounds with specific pharmacophoric features.

The ability to generate these diverse analogs makes this compound a valuable intermediate for building libraries of compounds for biological screening.

Modifications of the Morpholinone Ring System

The morpholinone ring offers several sites for chemical modification, including the lactam carbonyl group, the nitrogen atom, and the α-carbon positions.

The lactam carbonyl group at the C-3 position is a key functional group. While direct reduction to the corresponding amine or thionation to a thiolactam are common transformations for lactams, a notable reaction for morpholin-3-one (B89469) involves functionalization at the adjacent C-3 carbon. Research has shown that morpholin-3-one can react with triethyl phosphite (B83602) in the presence of phosphoryl chloride to yield tetraethyl (morpholine-3,3-diyl)bisphosphonate. nih.gov This reaction transforms the C-3 methylene (B1212753) group of the lactam into a geminal bisphosphonate, a significant structural modification.

| Substrate | Reagents | Product |

| Morpholin-3-one | Triethyl phosphite, Phosphoryl chloride | Tetraethyl (morpholine-3,3-diyl)bisphosphonate nih.gov |

This table shows the transformation of the morpholinone ring at the C-3 position.

The secondary amine within the morpholinone ring is a prime site for substitution, most commonly through N-alkylation or N-acylation.

N-Alkylation: The nitrogen atom can be readily alkylated under basic conditions. For instance, N-benzylation of morpholin-3-one has been achieved using sodium hydride as a base followed by the addition of benzyl (B1604629) bromide. nih.gov In other studies involving 5-substituted morpholin-3-ones, the nitrogen has been protected with a p-methoxybenzyl (PMB) group, which can be later removed with an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN). acs.orgacs.org This strategy of protection is crucial when subsequent reactions need to be performed on other parts of the molecule without interference from the reactive N-H bond. acs.org

N-Acylation: The nitrogen can also be acylated to form N-acyl morpholinones, which are important precursors for creating functionalized polymers. acs.org

Modification of the oxygen heteroatom within the morpholine (B109124) ring is not a common derivatization strategy. The ether linkage is generally stable, and reactions involving its cleavage would require harsh conditions that would likely decompose other parts of the molecule.

Regioselective and Chemoselective Functionalization Approaches

The presence of multiple reactive sites on this compound makes regioselectivity and chemoselectivity critical considerations in its derivatization.

Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites. wikipedia.orgyoutube.com For example, in the morpholinone ring, a strong base could deprotonate either the nitrogen or the α-carbon (C-2). To achieve selective N-alkylation, conditions are chosen (e.g., NaH) that favor deprotonation of the more acidic N-H bond. nih.govacs.org Conversely, to achieve alkylation at the C-2 position, the nitrogen is first protected, and then a strong base like lithium diisopropylamide (LDA) is used to form an enolate, which then reacts with an electrophile. acs.orgacs.org

Chemoselectivity is the ability to react with one functional group in the presence of others. A prime example is the Suzuki-Miyaura coupling of this compound. The palladium catalyst chemoselectively activates the carbon-bromine bond without affecting the lactam, the secondary amine, or the aromatic C-H bonds. mdpi.com This allows for the precise modification of the bromophenyl unit while leaving the morpholinone core intact for subsequent reactions.

By carefully choosing reagents and reaction conditions, chemists can selectively target different parts of the this compound scaffold, enabling the synthesis of a vast array of complex and functionally diverse molecules.

Synthesis of Advanced Heterocyclic Scaffolds Incorporating the this compound Framework

The structure of this compound provides at least three strategic locations for chemical modification to build advanced heterocyclic systems: the lactam nitrogen and adjacent active methylene group, the lactam carbonyl, and the bromophenyl ring. These sites can be targeted through condensation reactions, transition metal-catalyzed cross-couplings, and multicomponent reactions to generate novel, value-added molecular frameworks.

Annulation via Condensation Reactions at the Lactam Core

The N-H and adjacent C-5 methylene group of the morpholin-3-one ring form a reactive unit analogous to other lactam systems, which are known to undergo condensation with bifunctional electrophiles to create fused heterocyclic rings. This strategy allows for the construction of bicyclic systems such as pyrimido-morpholinones and pyrazolo-morpholinones.

A common approach involves the reaction of the lactam with reagents that can engage both the nitrogen and the enolizable C-5 position. For instance, treatment with a β-ketoester or a malonate derivative in the presence of a suitable catalyst could lead to the formation of a fused pyrimidine (B1678525) ring. Similarly, reaction with a hydrazine (B178648) derivative could yield a fused pyrazole (B372694) system. Research on related lactams demonstrates the feasibility of these transformations. For example, the synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through the condensation of aminopyrazoles with reagents like N,N-dimethylformamide dimethyl acetal, followed by cyclization. nih.gov This suggests that this compound could react with similar electrophilic partners to build fused systems.

Another established method is the reaction with α,β-unsaturated ketones or aldehydes. The initial Michael addition of the lactam nitrogen to the unsaturated system, followed by an intramolecular condensation involving the C-5 methylene, can lead to the formation of a fused six-membered ring. The reaction of 3-arylidenechromanones with hydrazine, for example, yields tricyclic fused pyrazolines, demonstrating a pathway where an α,β-unsaturated system leads to a new fused ring. researchgate.net

Table 1: Potential Condensation Reactions for Scaffold Synthesis

| Reagent Type | Potential Fused Heterocycle | Reaction Analogy |

|---|---|---|

| β-Dicarbonyl Compounds | Pyrimido-morpholinone | Synthesis of pyrimidines from ketones and amidines organic-chemistry.org |

| Hydrazine Derivatives | Pyrazolo-morpholinone | Synthesis of pyrazole-fused heterocycles from aminopyrazoles nih.gov |

| α,β-Unsaturated Systems | Fused Pyridine/Pyrimidine | Reaction of exocyclic α,β-unsaturated ketones with hydrazines researchgate.net |

Palladium-Catalyzed Cross-Coupling of the Bromophenyl Group

The 4-bromophenyl substituent at the C-6 position is a key functional handle for elaboration using transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry and allow for the attachment of a wide variety of substituents, including other heterocyclic rings or functional groups that can participate in subsequent cyclization reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester. nih.gov Reacting this compound with various aryl or heteroaryl boronic acids can generate biaryl or heteroaryl-aryl structures. mdpi.com A particularly elegant strategy involves using a boronic acid that also contains a nucleophilic group. After the initial Suzuki coupling, this nucleophile can react intramolecularly with the lactam carbonyl or another introduced functional group to form a new ring, a strategy known as a domino or sequential reaction. Intramolecular Suzuki-Miyaura reactions are a well-established method for creating macrocycles and other complex ring systems. nih.gov

Heck Coupling: The Heck reaction allows for the coupling of the aryl bromide with an alkene. nih.gov This can be used to introduce alkenyl chains onto the phenyl ring. These newly introduced double bonds are versatile intermediates for further transformations, such as intramolecular cyclizations (e.g., Diels-Alder or ene reactions) or as part of a domino Heck-Suzuki sequence to build polycyclic scaffolds. nih.gov

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, introducing an alkynyl substituent. Alkynes are highly versatile functional groups that can participate in a wide range of cyclization reactions, including cycloadditions and transition-metal-catalyzed annulations, to form a variety of heterocyclic systems.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, allowing for the introduction of various amine or N-heterocycle substituents onto the phenyl ring. The introduced nitrogen atom can then be used as a handle for subsequent cyclization reactions to build nitrogen-containing polycyclic frameworks.

Table 2: Potential Cross-Coupling Strategies for Scaffold Elaboration

| Reaction Name | Coupling Partner | Potential Outcome |

|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Biaryl or Heteroaryl-Aryl Scaffolds mdpi.comresearchgate.net |

| Heck | Alkene | Aryl-Alkenyl Intermediates for Cyclization nih.govnih.gov |

| Sonogashira | Terminal Alkyne | Aryl-Alkynyl Intermediates for Annulation |

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are a highly efficient strategy for generating molecular complexity. thieme-connect.comnih.gov The this compound scaffold could potentially serve as a key component in known or novel MCRs.

For example, isocyanide-based MCRs, such as the Ugi or Passerini reactions, are widely used for synthesizing peptide-like structures and various heterocycles. thieme-connect.com It is conceivable that the lactam nitrogen of this compound could act as the amine component in an Ugi-type reaction, leading to highly functionalized, complex acyclic structures that could be induced to cyclize in a subsequent step. The development of MCRs involving lactams is an active area of research, offering a powerful route to diverse heterocyclic libraries from simple starting materials. nih.gov

Applications As a Synthetic Building Block and Intermediate in Organic Chemistry

Utilization in the Construction of Complex Organic Molecules

The strategic placement of the aryl bromide in 6-(4-bromophenyl)morpholin-3-one makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions allow for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling the straightforward elaboration of the core structure into more complex molecules.

One of the most powerful of these methods is the Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide. In the context of this compound, the bromine atom can be readily displaced by a wide variety of aryl, heteroaryl, or vinyl groups, providing access to a diverse range of biaryl and substituted styrenyl morpholinones. This reaction is highly valued for its mild reaction conditions and tolerance of a broad range of functional groups. libretexts.orgnih.gov

Another key transformation is the Buchwald-Hartwig amination , a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. fiveable.meresearchgate.net This allows for the introduction of a vast array of primary and secondary amines at the 4-position of the phenyl ring, leading to the synthesis of novel N-arylated morpholin-3-one (B89469) derivatives. These derivatives are of significant interest in medicinal chemistry due to the prevalence of the arylamine motif in bioactive compounds. researchgate.netrsc.org

The ability to perform these and other cross-coupling reactions, such as the Sonogashira coupling for the introduction of alkynyl groups, highlights the role of this compound as a key intermediate in multi-step synthetic sequences aimed at producing complex and functionally rich molecules. youtube.comudel.edu For instance, its derivatives can serve as precursors to larger, fused heterocyclic systems, which are often challenging to synthesize through other means. nih.govresearchgate.net

Table 1: Key Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) | Resulting Structure |

| Suzuki-Miyaura Coupling | Organoboron Compound (e.g., Ar-B(OH)₂) | C-C (Aryl-Aryl) | Pd(0) catalyst, Base | 6-(Biphenyl-4-yl)morpholin-3-one derivatives |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | C-N (Aryl-Amine) | Pd(0) catalyst, Ligand, Base | 6-(4-Aminophenyl)morpholin-3-one derivatives |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | C-C (Aryl-Alkynyl) | Pd(0) catalyst, Cu(I) co-catalyst, Base | 6-(4-Alkynylphenyl)morpholin-3-one derivatives |

Role in the Development of Novel Synthetic Reagents

While this compound is primarily utilized as a building block, its derivatives have the potential to act as novel synthetic reagents. The modification of the aryl bromide functionality can lead to the introduction of various reactive groups, transforming the molecule into a specialized tool for organic synthesis.

For example, conversion of the bromo group to a boronic acid or ester via a Miyaura borylation would yield a novel morpholin-3-one-containing organoboron reagent. This reagent could then participate in subsequent Suzuki-Miyaura couplings, effectively acting as a carrier of the morpholin-3-one moiety to be incorporated into other complex structures.

Furthermore, the secondary amine within the morpholinone ring can be functionalized, leading to the development of chiral ligands or catalysts. The stereocenter at the 6-position offers the potential for enantioselective catalysis if the compound is resolved into its individual enantiomers.

Preparation of Diverse Heterocyclic Compound Libraries for Chemical Exploration

The principles of combinatorial chemistry, which involve the rapid synthesis of a large number of related compounds, are well-served by building blocks like this compound. fiveable.meresearchgate.net Its amenability to a variety of reliable and high-yielding cross-coupling reactions makes it an excellent starting point for the generation of diverse compound libraries.

By employing a "split-and-pool" or parallel synthesis strategy, a wide range of different building blocks can be coupled to the 4-bromophenyl group. researchgate.net This allows for the creation of a library of compounds where the morpholin-3-one core is held constant, while the substituent at the 4-position of the phenyl ring is varied systematically. Such libraries are invaluable for high-throughput screening in drug discovery programs, enabling the rapid identification of new lead compounds with desired biological activities. fiveable.me

The synthesis of fused heterocyclic systems is another area where this compound can be instrumental. rsc.orgnih.govresearchgate.net Intramolecular cyclization reactions of appropriately functionalized derivatives can lead to the formation of novel polycyclic scaffolds, further expanding the chemical space accessible from this versatile starting material.

Advanced Analytical Techniques for Structural Characterization in Research

High-Resolution Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of a compound. By analyzing the interaction of the molecule with electromagnetic radiation, chemists can deduce its connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR would be essential for the characterization of 6-(4-Bromophenyl)morpholin-3-one.

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons on the morpholinone ring and the bromophenyl group. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet, multiplet), and integration values of these signals would provide information about the number of protons in a given environment and their neighboring protons. For instance, the protons on the carbon adjacent to the bromine atom and those on the morpholinone ring would appear in characteristic regions of the spectrum.

Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), and the aliphatic carbons of the morpholinone ring would be identified.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic protons |

| Data not available | Data not available | Data not available | Morpholinone ring protons |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available | C=O (Amide carbonyl) |

| Data not available | Aromatic carbons |

Infrared (IR) and Mass Spectrometry Applications

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amide C=O stretch, N-H stretch, C-N stretching, C-O-C stretching of the ether linkage in the morpholine (B109124) ring, and vibrations associated with the aromatic ring and the C-Br bond.

Hypothetical IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| Data not available | N-H Stretch |

| Data not available | C-H Stretch (Aromatic/Aliphatic) |

| Data not available | C=O Stretch (Amide) |

| Data not available | C-O-C Stretch (Ether) |

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, allowing for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum would also offer structural clues. The presence of bromine would be readily identifiable due to the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br.

Hypothetical Mass Spectrometry Data for this compound

| m/z | Assignment |

|---|---|

| Data not available | [M]⁺ (Molecular ion) |

| Data not available | [M+2]⁺ (Isotopic peak due to ⁸¹Br) |

X-ray Crystallography for Solid-State Structure Determination

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

Chromatographic Techniques for Purity Assessment and Stereochemical Analysis (e.g., Chiral HPLC)

Chromatographic methods are essential for assessing the purity of a synthesized compound. High-performance liquid chromatography (HPLC) is a standard technique for this purpose. A single, sharp peak in an HPLC chromatogram under various conditions would indicate a high degree of purity.

Furthermore, the carbon at position 6 of the morpholin-3-one (B89469) ring, which is attached to the bromophenyl group, is a stereocenter. This means that this compound can exist as a pair of enantiomers. Chiral HPLC, which uses a chiral stationary phase, would be the method of choice to separate and quantify these enantiomers. This is a critical analysis in pharmaceutical research, as different enantiomers of a drug can have different biological activities. Research on similar chiral bromo-phenyl morpholinone derivatives has utilized chiral HPLC for enantiomeric separation. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(3-aminophenyl)morpholin-3-one |

| 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide |

| 4-[(morpholin-4-yl)carbothioyl]benzoic acid |

| 3-Morpholinone |

Future Directions and Emerging Challenges in the Research of 6 4 Bromophenyl Morpholin 3 One

Development of Sustainable and Green Synthetic Routes

The chemical industry's shift towards sustainability is a primary driver for innovation in synthetic chemistry. For a molecule like 6-(4-Bromophenyl)morpholin-3-one, this translates to reimagining its synthesis to minimize environmental impact and enhance safety.

Current Challenges and Future Prospects:

Inefficient Precursor Synthesis: Traditional methods for synthesizing morpholine (B109124) and morpholinone cores can be inefficient. nih.gov A significant advancement is the development of a one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using inexpensive and safer reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. nih.govchemrxiv.org This approach eliminates steps and associated waste compared to traditional methods that might use hazardous reagents like chloroacetyl chloride. chemrxiv.org

Solvent and Reagent Choice: The use of hazardous solvents and reagents is a major concern. Future research will focus on employing greener solvents, potentially leveraging solvent sustainability guides like the one developed by GSK. chemrxiv.org Multicomponent reactions (MCRs), which generate diverse molecules with minimal by-products, represent a key green strategy. researchgate.net Techniques utilizing water as a solvent or even solvent-free conditions, optimized by microwave or ultrasound energy, are promising for the synthesis of related heterocyclic structures. researchgate.net

Catalysis: The move from stoichiometric reagents to catalytic systems is fundamental to green chemistry. For instance, an organocatalytic approach using a CTAB surfactant and tBuOOH as an oxidizing agent has been shown to be effective for the synthesis of N-acyl morpholines from aldehydes under mild conditions, showcasing a pathway to more sustainable methods. acs.org

Future efforts will likely concentrate on applying these green principles directly to the synthesis of 6-aryl-morpholin-3-ones, aiming for high-yield, low-waste processes that begin from readily available and renewable starting materials.

Integration with Automated Synthesis and Flow Chemistry Methodologies

The integration of automation and flow chemistry is set to revolutionize the synthesis of pharmaceutical compounds, including complex heterocycles like this compound. These technologies offer enhanced control, reproducibility, and efficiency over traditional batch processes. researchgate.netbohrium.com

Key Advantages and Future Integration:

Enhanced Control and Safety: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and product purity. researchgate.net This is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. The superior heat and mass transfer in flow reactors can significantly reduce reaction times and improve safety. researchgate.net

High-Throughput Synthesis and Optimization: Automated flow synthesis platforms enable rapid optimization of reaction conditions and the generation of compound libraries for screening purposes. researchgate.netsyrris.com This is crucial in drug discovery, where exploring a wide chemical space is necessary. syrris.com Custom-designed automated fast-flow instruments have already demonstrated same-day synthesis of complex biomacromolecules like phosphorodiamidate morpholino oligomers (PMOs). mit.edu

Scalability: A significant advantage of flow chemistry is the direct route to scaling up the production of a target compound without the need for re-optimization, moving from milligram-scale for discovery to kilogram-scale for production using the same system. syrris.com

For this compound, future research will likely involve developing a robust flow synthesis protocol. This would enable on-demand synthesis, rapid generation of analogues for structure-activity relationship (SAR) studies, and a safer, more efficient scale-up process. The combination of flow chemistry with artificial intelligence (AI) and machine learning could further accelerate the discovery and development of new derivatives with desired properties. bohrium.comsyrris.com

Advanced Theoretical and Computational Investigations for Reaction Discovery and Mechanism Elucidation

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity, offering deep insights that complement experimental work. nih.govumn.edu For this compound, theoretical investigations can guide synthetic efforts and uncover novel reaction pathways.

Areas of Computational Focus:

Mechanism Elucidation: Understanding the precise step-by-step mechanism of the reactions used to synthesize and functionalize the morpholin-3-one (B89469) core is crucial for optimization. Computational methods, such as Density Functional Theory (DFT), can model reaction pathways, identify transition states, and clarify the roles of catalysts and reagents. umn.edursc.org This understanding allows for the rational design of more efficient synthetic routes.

Reaction Prediction: As computational power grows, it becomes increasingly feasible to predict the outcomes of unknown reactions. This can accelerate the discovery of new chemical transformations for the morpholin-3-one scaffold, suggesting novel reagents or conditions to achieve unprecedented functionalizations.

Structure-Activity Relationship (SAR): Computational models can predict how structural modifications to this compound might affect its chemical or biological properties. This is particularly relevant in drug discovery, where understanding the interaction of a molecule with a biological target is key. europa.eu For example, computational studies can explore the impact of substituents on the molecule's conformation and electronic properties. europa.eu

The trend is towards modeling increasingly complex systems and appreciating the role of non-covalent interactions and dynamic effects in reaction mechanisms. rsc.org A detailed computational analysis of the synthesis and reactivity of this compound could reveal subtle electronic and steric effects that govern its behavior, paving the way for more sophisticated molecular engineering. smu.edu

Exploration of Unprecedented Chemical Transformations and Synthetic Utility

Beyond optimizing existing synthetic routes, a major frontier is the discovery of entirely new ways to functionalize the this compound scaffold. This exploration expands its utility as a building block in various fields.

Emerging Transformative Strategies:

Late-Stage Functionalization: A significant challenge in synthesis is the ability to modify a complex molecule in the final steps of a synthetic sequence. For morpholine rings, which are often challenging to functionalize, photoredox catalysis has emerged as a powerful tool. princeton.edu Recent work has shown that C-H bonds adjacent to the nitrogen in morpholine derivatives can be selectively arylated, opening up new avenues for creating diverse analogues. princeton.edu

Novel Cyclization Strategies: The development of new methods to construct the core morpholinone ring is an ongoing area of research. Organocatalytic asymmetric [3+3]-cycloadditions have been developed for the enantioselective synthesis of functionalized morpholin-3-ones. researchgate.net Similarly, novel protocols for synthesizing related bicyclic frameworks, such as morpholinopyrimidines, have been established. researchgate.net

Expanding Chemical Space: Research into the synthesis of related quinoline (B57606) structures, such as 6-bromo-4-iodoquinoline, highlights the optimization of multi-step sequences involving cyclization and substitution reactions. atlantis-press.com These strategies, including the Knorr reaction, could potentially be adapted or inspire new approaches for creating libraries of morpholin-3-one derivatives with diverse substitution patterns. researchgate.net

The future in this area involves leveraging modern synthetic methods—such as photoredox and transition-metal catalysis—to perform previously inaccessible transformations on the this compound core. The goal is to treat the stable heterocyclic core as a platform that can be selectively and predictably modified, thereby unlocking new chemical space and potential applications.

Q & A

Basic: What are the common synthetic routes for 6-(4-bromophenyl)morpholin-3-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with a bromophenyl precursor and morpholine derivatives. A standard approach includes:

- Step 1 : Coupling a 4-bromophenyl group with a morpholinone backbone via nucleophilic substitution or condensation reactions. For example, reacting 4-bromo-substituted benzoyl chloride with morpholine under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Cyclization or oxidation to form the morpholin-3-one ring system, often using reagents like NaBH₄ or MnO₂ for selective reduction/oxidation .

- Optimization : Yield and purity are improved by controlling temperature (60–100°C), solvent polarity (e.g., THF vs. DCM), and catalyst selection (e.g., Pd-based catalysts for cross-coupling steps) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the bromophenyl group (δ ~7.5–7.8 ppm for aromatic protons) and morpholinone ring protons (δ ~3.5–4.5 ppm for N–CH₂ groups) .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peak at m/z 268–270 for bromine isotopic patterns) .

- X-ray Diffraction (XRD) : Resolves stereochemistry and crystal packing, with SHELX software used for refinement .

- IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1700 cm⁻¹) and C–Br vibrations (~600 cm⁻¹) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

XRD analysis is pivotal for:

- Bond Length/Angle Validation : Confirming planarity of the morpholinone ring and dihedral angles between the bromophenyl group and the heterocycle (e.g., angles >80° indicating steric hindrance) .

- Hydrogen Bonding Networks : Identifying intramolecular interactions (e.g., N–H⋯O bonds forming S(6) ring motifs) and intermolecular stabilization (e.g., π-π stacking of bromophenyl groups) .

- Disorder Modeling : Addressing positional disorder in bromine atoms or solvent molecules using SHELXL’s PART and SUMP instructions .

- Twinned Data Refinement : Applying SHELXL’s TWIN and BASF commands for high-resolution datasets affected by twinning .

Advanced: What strategies are employed to optimize the bioactivity of this compound through structural modifications?

Approaches include:

- Substituent Tuning : Introducing electron-withdrawing groups (e.g., –CF₃) at the para position of the phenyl ring to enhance binding affinity to enzymes like kinases .

- Scaffold Hybridization : Merging the morpholinone core with pharmacophores like pyrimidine or thiadiazine to improve selectivity (e.g., thieno[3,2-d]pyrimidine hybrids for antimicrobial activity) .

- Stereochemical Control : Synthesizing enantiopure analogs (e.g., (6R)-configured derivatives) to study chirality-dependent receptor interactions .

- Prodrug Design : Incorporating hydrolyzable groups (e.g., ester linkages) to enhance solubility and bioavailability .

Advanced: How do hydrogen bonding and crystal packing influence the solid-state properties of this compound?

- Graph Set Analysis : Categorizing hydrogen bonds (e.g., N–H⋯O vs. C–H⋯Br) using Etter’s notation (e.g., motifs) to predict stability and solubility .

- Thermal Properties : Correlating hydrogen bond density with melting points (TGA/DSC data) and thermal decomposition pathways .

- Polymorphism Screening : Identifying polymorphs via solvent-mediated crystallization (e.g., ethanol vs. acetonitrile) and analyzing their dissolution rates .

- Mechanical Behavior : Relating crystal packing (e.g., slip planes vs. layered structures) to tabletability in pharmaceutical formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。